molecular formula C12H10N2O3 B11875174 2-(4-Methoxyphenyl)pyrimidine-5-carboxylic acid CAS No. 65586-76-7

2-(4-Methoxyphenyl)pyrimidine-5-carboxylic acid

Cat. No.: B11875174
CAS No.: 65586-76-7
M. Wt: 230.22 g/mol
InChI Key: OWTSOPSMZOHJCE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a methoxyphenyl group at the 2-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)pyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate, followed by cyclization with guanidine to form the pyrimidine ring . The resulting intermediate is then subjected to hydrolysis to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction is particularly suitable for industrial production due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid.

    Reduction: Formation of 2-(4-Methoxyphenyl)pyrimidine-5-methanol.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects . The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid
  • 2-(4-Methylphenyl)pyrimidine-5-carboxylic acid
  • 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid

Uniqueness

2-(4-Methoxyphenyl)pyrimidine-5-carboxylic acid is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable intermediate for the synthesis of various bioactive compounds and materials with specific properties .

Properties

CAS No.

65586-76-7

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

2-(4-methoxyphenyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H10N2O3/c1-17-10-4-2-8(3-5-10)11-13-6-9(7-14-11)12(15)16/h2-7H,1H3,(H,15,16)

InChI Key

OWTSOPSMZOHJCE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)O

Origin of Product

United States

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